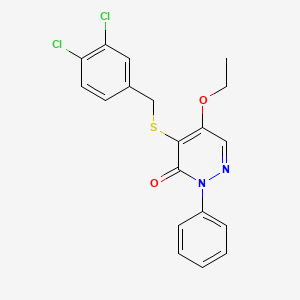
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by methylamination. One common method involves the nitration of 5-aminopyrimidine-2,4-dione using a mixture of nitric acid and sulfuric acid. The resulting 5-nitropyrimidine-2,4-dione is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxides under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 6-(Methylamino)-5-aminopyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Scientific Research Applications
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with nucleic acids, disrupting essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the methylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyrimidine-2,4-dione: Lacks the methylamino group, making it less versatile in certain chemical reactions.
6-Aminopyrimidine-2,4-dione: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.
6-(Ethylamino)-5-nitropyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological properties.
Uniqueness
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
41964-42-5 |
|---|---|
Molecular Formula |
C5H6N4O4 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
6-(methylamino)-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11) |
InChI Key |
IJFNNWYKLVJVLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


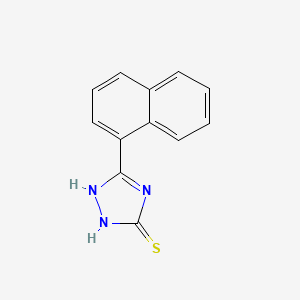
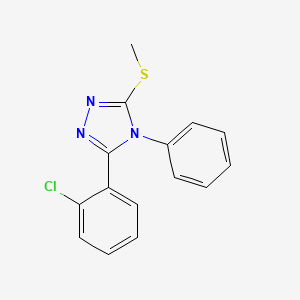

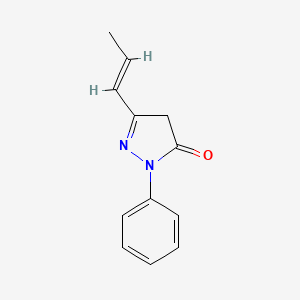

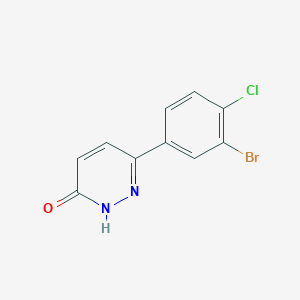
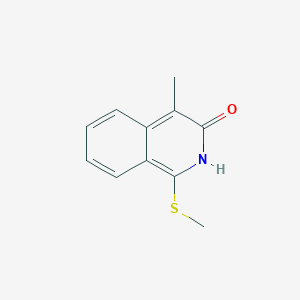
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
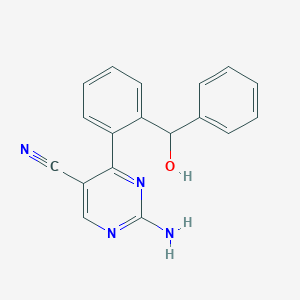

![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)
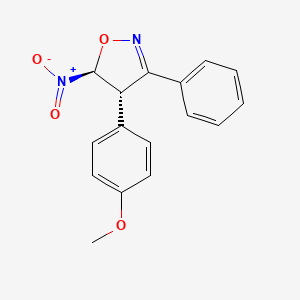
![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
